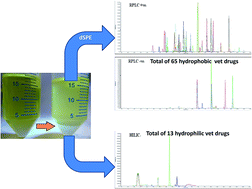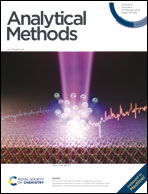Development of a 15-class multiresidue method for analyzing 78 hydrophilic and hydrophobic veterinary drugs in milk, egg and meat by liquid chromatography-tandem mass spectrometry†
Analytical Methods Pub Date: 2015-07-10 DOI: 10.1039/C5AY01317H
Abstract
The development of a multiclass, multiresidue method for analyzing veterinary drugs in food is the recent trend of research for regulatory monitoring laboratories. This work reports a multiclass method for the determination of both hydrophilic and hydrophobic veterinary drug residues, including anthelmintics, avermectins, benzimidazoles, β-agonists, β-lactams, coccidiostats, corticosteroids/steroids, lincosamides, macrolides, non-steroidal anti-inflammatory drugs, phenicols, quinolones, tranquillisers, antiviral drugs and some other veterinary drugs, in milk, egg and meat. By using liquid–liquid extraction low temperature partition with centrifugation for acetonitrile (MeCN)/aqueous phase separation, hydrophilic and hydrophobic drugs were recovered separately. The MeCN phase was cleaned up with dispersive solid phase extraction. To achieve retention and separation of veterinary drugs with a wide range of polarity, ultra-performance hydrophilic interaction liquid chromatography (HILIC) and reversed phase liquid chromatography (RPLC) coupled to a tandem mass spectrometer (MS/MS) were employed. The method was successfully validated. The recoveries of the method in general ranged from 70 to 120% with precision RSD ≤20%. The limits of quantification of the method ranged from 0.1 to 10 μg kg−1 for the targeted veterinary drugs.

Recommended Literature
- [1] Specifically colorimetric recognition of calcium, strontium, and barium ions using 2-mercaptosuccinic acid-functionalized gold nanoparticles and its use in reliable detection of calcium ion in water†
- [2] Front cover
- [3] An ecofriendly and universal strategy to balance the active sites and electrical conductivity of biomass-derived carbon for superior lithium storage†
- [4] Predictive of the quantum capacitance effect on the excitation of plasma waves in graphene transistors with scaling limit†
- [5] The influence of molecular structure on collision radius for optical sensing of molecular oxygen based on cyclometalated Ir(iii) complexes†
- [6] Exo-coordinated discrete and continuous supramolecular silver(i) complexes with thiaoxa-macrocycles†
- [7] Charge ordering and scattering pre-peaks in ionic liquids and alcohols
- [8] Vertical SnO2 nanosheet@SiC nanofibers with hierarchical architecture for high-performance gas sensors†
- [9] Negative ion states of 5-bromouracil and 5-iodouracil
- [10] Suppression of three dimensional twinning for a 100% yield of vertical GaAs nanowires on silicon†










